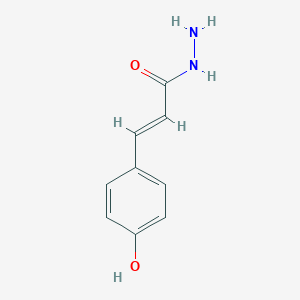![molecular formula C31H31N3O2 B296028 11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296028.png)
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is a complex organic compound that belongs to the class of pyrimidobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-pyrimido-benzimidazole core, which is a fused ring system, attached to a phenyl octyl ether moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether typically involves multi-step organic reactions. One common method includes the condensation of an appropriate chromene derivative with a pyrimidobenzimidazole precursor under reflux conditions in a suitable solvent such as pyridine . The reaction may require the use of catalysts or specific reagents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents.
Chromeno-pyrimidobenzimidazoles: These compounds have a similar fused ring system but may differ in the attached functional groups.
Uniqueness
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is unique due to its specific combination of a chromeno-pyrimido-benzimidazole core with a phenyl octyl ether moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C31H31N3O2 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C31H31N3O2/c1-2-3-4-5-6-13-20-35-28-19-12-8-15-23(28)29-33-31-24(21-22-14-7-11-18-27(22)36-31)30-32-25-16-9-10-17-26(25)34(29)30/h7-12,14-19H,2-6,13,20-21H2,1H3 |
InChI 键 |
UBCYINGTSILZDM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
规范 SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


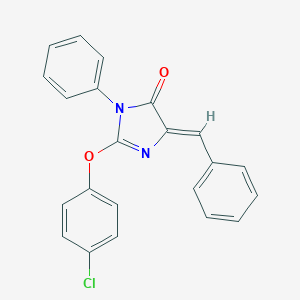
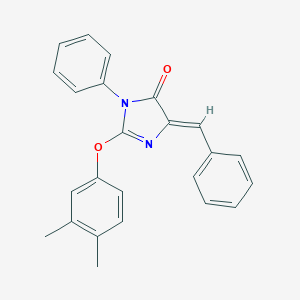
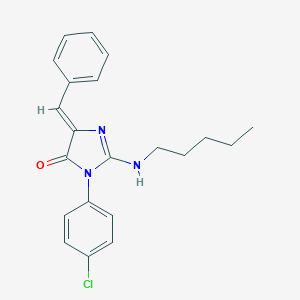
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

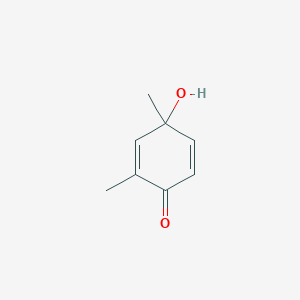
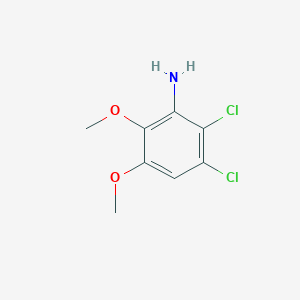
![Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B295957.png)
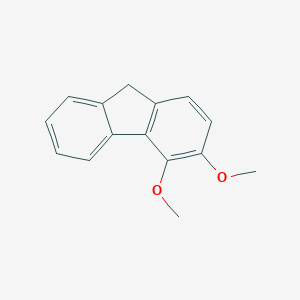
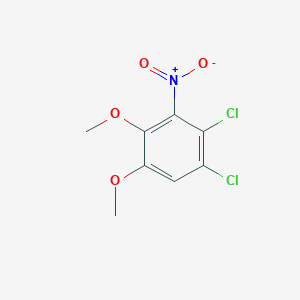
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

